[1,2,4]Triazolo[1,5-a]quinoxaline
CAS No.:
Cat. No.: VC1841795
Molecular Formula: C9H6N4
Molecular Weight: 170.17 g/mol
* For research use only. Not for human or veterinary use.
![[1,2,4]Triazolo[1,5-a]quinoxaline -](/images/structure/VC1841795.png)
Specification
Molecular Formula | C9H6N4 |
---|---|
Molecular Weight | 170.17 g/mol |
IUPAC Name | [1,2,4]triazolo[1,5-a]quinoxaline |
Standard InChI | InChI=1S/C9H6N4/c1-2-4-8-7(3-1)10-5-9-11-6-12-13(8)9/h1-6H |
Standard InChI Key | QSNLWWNCQMPGAY-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)N=CC3=NC=NN23 |
Introduction
# Triazolo[1,5-a]quinoxaline: Structure, Synthesis, and Applications in Medicinal Chemistry Triazolo[1,5-a]quinoxaline represents an important heterocyclic scaffold characterized by its fused triazole and quinoxaline ring systems. This compound has attracted significant interest in pharmaceutical research due to its potential biological activities and diverse applications in medicinal chemistry. The following comprehensive analysis examines the structural characteristics, synthetic methodologies, and biological significance of this tricyclic compound based on available research data.
Synthetic Approaches and Methodologies
While the search results provide limited information about specific synthesis methods for Triazolo[1,5-a]quinoxaline, insights can be gained from approaches used for related triazoloquinoxaline compounds. For the structurally similar triazolo[1,5-a]quinoxalin-4(5H)-one derivatives, several synthetic pathways have been developed:
Traditional Synthetic Methods
Historical approaches to synthesizing triazoloquinoxaline scaffolds have involved the cyclization of methyl 2-amino-2-(3,4-dihydro-2(1H)-quinoxalinylidene) acetate with amyl nitrite in the presence of 2,2,2-trichloroacetic acid and dioxane/diethyl ether as solvents . These methods, while effective, often employ harsh conditions and environmentally concerning reagents.
Modern Eco-Sustainable Approaches
Recent advances have focused on developing more sustainable synthetic routes for triazoloquinoxaline derivatives. These include:
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Photoredox-catalyzed [3+2] cyclization reactions using quinoxalinones and hypervalent iodine (III) reagents
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Eco-compatible catalytic systems that reduce environmental impact while maintaining synthetic efficiency
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Green chemistry approaches utilizing safer solvents and reaction conditions
Table 1 compares the different synthetic approaches for triazoloquinoxaline derivatives:
Synthetic Method | Key Reagents | Reaction Conditions | Yield Range | Environmental Impact |
---|---|---|---|---|
Traditional Cyclization | Amyl nitrite, trichloroacetic acid | Dioxane/ether solvents | Variable | Higher environmental concern |
Photoredox-Catalyzed Cyclization | Hypervalent iodine (III) reagents | Photoredox conditions | Moderate to high | Moderate environmental impact |
Eco-Sustainable Synthesis | Pd(OAc)₂, SPhos, Na₂CO₃ | CH₃CN/H₂O (3:1), 105°C | 35-98% | Lower environmental impact |
Direct Amidation | Various amines, Cp₂ZrCl₂ catalyst | Ultrasound, room temperature | High | Minimal waste production |
Chemical Modifications and Derivatization
The triazoloquinoxaline scaffold offers multiple sites for chemical modification, allowing for the generation of diverse derivatives with potentially enhanced biological activities. Based on research with related compounds, the following modification strategies have been identified:
N-Derivatization
The endocyclic amide nitrogen represents a key modification site. For related triazoloquinoxaline compounds, N-alkylation has been achieved using:
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Dimethyl carbonate as both solvent and methylating agent (78% yield)
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Benzyl bromide for introducing benzyl groups (quantitative yield)
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Cyclopropylmethyl bromide for cyclopropylmethyl substitution
Ester Functionality Modifications
The carboxylate group provides another site for structural diversification through:
Table 2 summarizes reported derivatives of related triazoloquinoxaline compounds:
Compound ID | Position 5 Substituent | Position 7 Substituent | Carboxylate Modification | Yield (%) |
---|---|---|---|---|
5c | H | H | Methyl ester | 65 |
5d | H | Methoxy | Methyl ester | 56 |
5e | H | Fluoro | Methyl ester | 35 |
7 | Methyl | H | Methyl ester | 78 |
9 | Benzyl | H | Methyl ester | Quantitative |
10 | Cyclopropylmethyl | H | Methyl ester | Not specified |
Biological Activities and Medicinal Applications
While specific biological data for Triazolo[1,5-a]quinoxaline is limited in the available search results, research on structurally related triazoloquinoxaline derivatives suggests significant potential for pharmaceutical applications.
Antimicrobial Properties
Related triazoloquinoxaline compounds have demonstrated activity against:
Anti-Biofilm Activity
Some derivatives have shown effectiveness in preventing Staphylococcus epidermidis biofilm formation, suggesting potential applications in combating biofilm-associated infections .
Table 3 presents the biological activity profile of related triazoloquinoxaline derivatives:
Compound | Antimicrobial Activity | Anti-Biofilm Activity | Other Biological Effects |
---|---|---|---|
Compound 9 | Identified as hit compound | Active | Potential for further optimization |
Compound 14 | Identified as hit compound | Not specified | Potential for further optimization |
Compound 20 | Identified as hit compound | Not specified | Potential for further optimization |
Structure-Activity Relationships
Understanding structure-activity relationships is crucial for optimizing triazoloquinoxaline derivatives for specific therapeutic applications. Based on the available research:
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The nature of the substituent at position 5 (N-substitution) appears to influence biological activity
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Modifications to the carboxylate functionality can significantly alter interaction with biological targets
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The presence of electron-donating or electron-withdrawing groups on the quinoxaline ring system may modulate activity profiles
Recent Developments and Future Directions
Research on triazoloquinoxaline scaffolds continues to evolve, with several promising directions:
Synthetic Innovation
Recent efforts have focused on developing more efficient and environmentally friendly synthetic routes, including:
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Catalytic direct amidation methods that improve atom economy
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Sustainable protocols that avoid toxic reagents and reduce waste generation
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Novel functionalization strategies that expand the chemical space of these compounds
Drug Discovery Applications
The unique structural features of triazoloquinoxaline derivatives position them as valuable scaffolds for drug discovery programs targeting:
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Antimicrobial resistance
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Biofilm-associated infections
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Potential expansion to other therapeutic areas
Future Research Opportunities
Several avenues warrant further investigation:
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